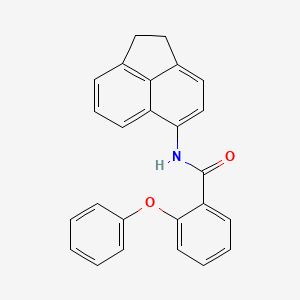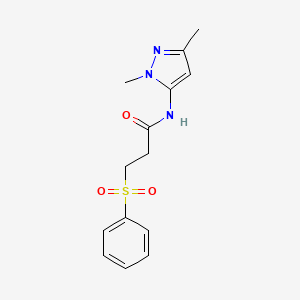![molecular formula C11H13N3S B6524330 4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione CAS No. 440332-67-2](/img/structure/B6524330.png)
4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione, also known as 4-PADQT, is a heterocyclic compound that belongs to the quinazoline family. It is a colorless, crystalline solid that has a molecular weight of 230.31 g/mol and a melting point of 95-96°C. 4-PADQT is a highly polar compound, with a logP value of -2.51. It has a variety of applications in both scientific research and medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme involved in the metabolism of folic acid, and inhibition of this enzyme can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
Inhibition of DHFR by 4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione has been shown to lead to a variety of biochemical and physiological effects. In particular, the compound has been shown to reduce the levels of folic acid in the body, leading to a decrease in the synthesis of DNA and RNA. This can lead to a variety of cellular and metabolic changes, including changes in cell proliferation and apoptosis. In addition, 4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione has been shown to inhibit the enzyme thymidylate synthase, leading to a decrease in the production of thymidine, an essential component of DNA.
Advantages and Limitations for Lab Experiments
4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione has a variety of advantages and limitations for use in laboratory experiments. On the one hand, the compound is relatively inexpensive, and it is relatively easy to synthesize. On the other hand, the compound is highly polar, and it can be difficult to work with in aqueous solutions. In addition, the compound has a relatively low solubility in organic solvents, which can limit its use in certain experiments.
Future Directions
There are a variety of potential future directions for 4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione research. One potential area of research is the development of new synthetic methods for the synthesis of the compound. In addition, further research could be conducted on the biochemical and physiological effects of 4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione, including its effects on cell proliferation and apoptosis. Finally, research could be conducted on the potential applications of 4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione in medicinal chemistry, such as its use as an inhibitor of DHFR and thymidylate synthase.
Synthesis Methods
4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione can be synthesized through a multi-step process. The synthesis begins with the reaction of 4-amino-3-chloropyridine and 2-chloroquinazoline-4-carboxylic acid. This reaction produces the intermediate compound 4-amino-2-chloro-1,2-dihydroquinazoline-4-carboxylic acid. The intermediate is then reacted with sodium hydroxide in acetonitrile to form the desired compound 4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione.
Scientific Research Applications
4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione has a variety of applications in scientific research. It has been used as a reagent in the synthesis of a variety of heterocyclic compounds, such as 4-amino-1,2-dihydroquinazoline-2-thione and 4-amino-1,2-dihydroquinazoline-2-thione-4-carboxylic acid. It has also been used in the synthesis of a variety of substituted quinazolin-4-ones, which have potential applications in medicinal chemistry.
properties
IUPAC Name |
4-(propan-2-ylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-7(2)12-10-8-5-3-4-6-9(8)13-11(15)14-10/h3-7H,1-2H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTKTSJMSYQXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=S)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(isopropylamino)quinazoline-2(1H)-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524247.png)

![[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6524265.png)

![N-[(2-chlorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524276.png)


![1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one](/img/structure/B6524291.png)
![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524296.png)



![N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6524325.png)
![6-(3,4-dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524332.png)